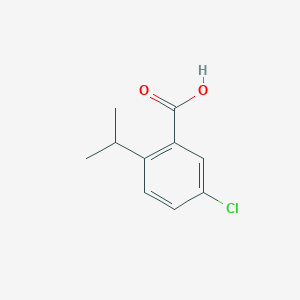

![molecular formula C19H18F2N4O3 B2555673 N-(3,5-Difluorbenzyl)-1-[2-Hydroxy-2-(2-Methoxyphenyl)ethyl]-1H-1,2,3-Triazol-4-carboxamid CAS No. 1396861-62-3](/img/structure/B2555673.png)

N-(3,5-Difluorbenzyl)-1-[2-Hydroxy-2-(2-Methoxyphenyl)ethyl]-1H-1,2,3-Triazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18F2N4O3 and its molecular weight is 388.375. The purity is usually 95%.

BenchChem offers high-quality N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

Die strukturellen Merkmale der Verbindung, einschließlich des Triazolrings und der Difluorbenzyl-Einheit, deuten auf potenzielle Anwendungen in der Arzneimittelforschung hin. Forscher können ihre Interaktionen mit biologischen Zielen untersuchen, ihre Pharmakokinetik bewerten und Derivate für bestimmte therapeutische Zwecke entwickeln. So könnten Modifikationen zur Verbesserung der Bindungsaffinität oder Selektivität zu neuen Antikrebsmitteln oder antimikrobiellen Medikamenten führen .

Klickchemie und Biokonjugation

Das Vorhandensein des Triazolrings macht diese Verbindung für Klickchemie-Reaktionen geeignet. Forscher können sie als Baustein für Biokonjugation, Markierung und Arzneimittelverabreichung verwenden. Die Alkin-Funktionalität im Triazol ermöglicht eine effiziente Kupplung mit Aziden und ermöglicht so die Bildung von bioorthogonalen Verknüpfungen .

Metallfreie Transformationen

Jüngste Studien haben gezeigt, dass 2-Alkylthiobenzamide, die strukturell mit unserer Verbindung verwandt sind, in Gegenwart von Selectfluor vielfältige Transformationen eingehen können. Diese Transformationen liefern wertvolle Produkte wie 2,3-Dihydrobenzothiazin-4-one, Benzoisothiazol-3-one und 2-Alkylthiobenzonitrile. Forscher können ähnliche Reaktivitätsmuster für unsere Verbindung untersuchen, was möglicherweise zu neuen Syntheserouten führt .

Grüne Lösungsmittel und Nachhaltige Chemie

Die grüne Alternative der Verbindung zu Tetrahydrofuran (THF) ist bemerkenswert. Sie ist in 2-Methyltetrahydrofuran (2-MeTHF) löslich, einem umweltfreundlichen Lösungsmittel. Forscher können diese Eigenschaft für eine nachhaltige Synthese nutzen, insbesondere bei Grignard-Reaktionen. Darüber hinaus erleichtert 2-MeTHF eine saubere Phasentrennung mit Wasser, ohne dass eine Emulsionsbildung erfolgt .

Synthetische Organische Chemie

Aufgrund ihrer einzigartigen Struktur kann unsere Verbindung als synthetisches Zwischenprodukt dienen. Forscher können ihre Reaktivität in verschiedenen Transformationen untersuchen, wie z. B. Funktionalisierung, Cyclisierung und Heterocyclensynthese. Ihre Difluorbenzyl-Gruppe kann interessante Reaktivitätsmuster vermitteln .

Materialwissenschaft

Obwohl nicht umfassend untersucht, haben Verbindungen mit Triazolmotiven potenzielle Anwendungen in der Materialwissenschaft. Forscher können ihre Eigenschaften als Liganden, Katalysatoren oder Bestandteile in supramolekularen Baugruppen untersuchen .

Eigenschaften

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O3/c1-28-18-5-3-2-4-15(18)17(26)11-25-10-16(23-24-25)19(27)22-9-12-6-13(20)8-14(21)7-12/h2-8,10,17,26H,9,11H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNVUHKWBUIBQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555590.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B2555592.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2555596.png)

![7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2555598.png)

![4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2555599.png)

![(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2555606.png)

![1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B2555609.png)

![1-[(3S,4R)-3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2555610.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2555611.png)

![Ethyl 4-(2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2555613.png)